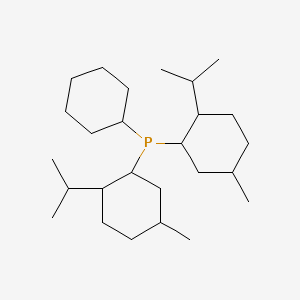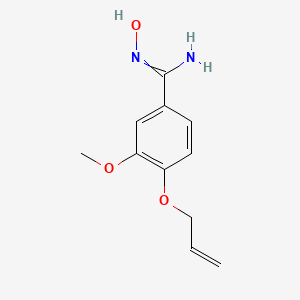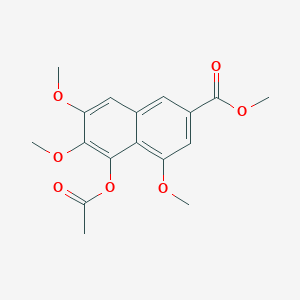
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a complex organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound is notable for its unique structure, which includes a diethylamino group, a dioxo-indanyl group, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the diethylamino, dioxo-indanyl, and methyl groups. Common reagents used in these reactions may include acetic anhydride, diethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-: Another acetamide derivative with a different indanyl group.
Acetamide, N-(1,3-dioxo-2-phenyl-2-indanyl)-N-methyl-: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its diethylamino group, in particular, may influence its reactivity and interactions with other molecules.
Conclusion
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a complex and versatile compound with various applications in scientific research and industry. Its unique structure and reactivity make it a valuable subject of study in multiple fields.
Eigenschaften
CAS-Nummer |
59209-61-9 |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C18H24N2O3/c1-5-18(19(4)15(21)12-20(6-2)7-3)16(22)13-10-8-9-11-14(13)17(18)23/h8-11H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
KVFCJCLTTYMWAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





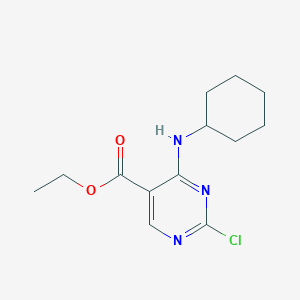

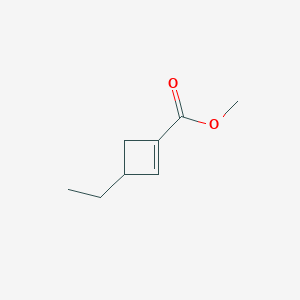

![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
